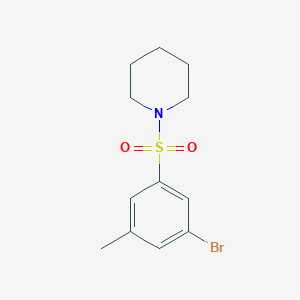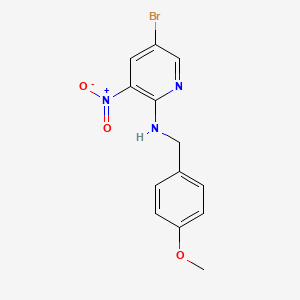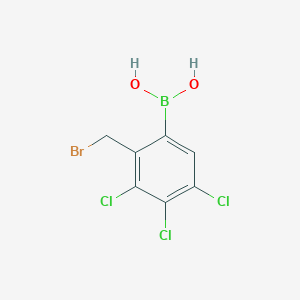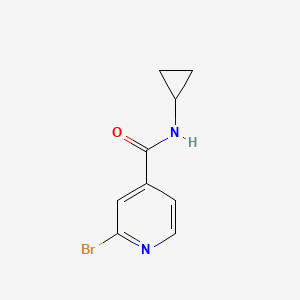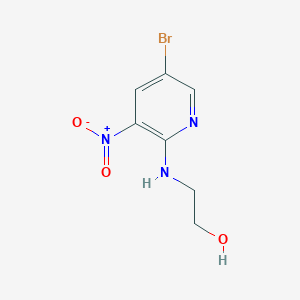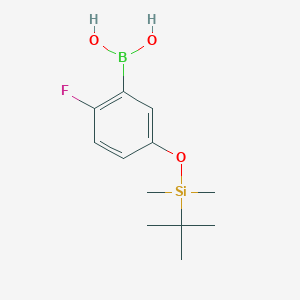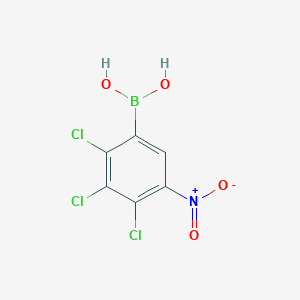
2,3,4-三氯-5-硝基苯硼酸
描述
2,3,4-Trichloro-5-nitrophenylboronic acid (TCNPBA) is a boronate derivative of nitrophenyl compounds . It has a molecular weight of 270.26 and is commonly used in scientific experiments as a building block for the synthesis of several chemical compounds, including fluorescent dyes, sensors, and inhibitors.
Synthesis Analysis
TCNPBA can be synthesized through several methods, including palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, nitration, and diazotization.Molecular Structure Analysis
The molecular formula of TCNPBA is C6H3BCl3NO4 . It includes a boronic acid group, which is highly reactive under certain conditions.Chemical Reactions Analysis
TCNPBA is commonly used as a probe in various analytical methods, such as fluorescence spectroscopy, chromatography, and electrochemical sensing. It has been used to detect several biological compounds and environmental pollutants, such as nitroaromatics, amines, and phosphorylated biomolecules.科学研究应用
合成与催化
硝基苯硼酸已用于合成复杂的有机分子。例如,它们在铃木交叉偶联反应中发挥着至关重要的作用,这是一种广泛用于创建药物、农用化学品和有机材料中必不可少的碳碳键的方法。González 等人的研究(2005 年)重点介绍了硝基苯硼酸在合成 2-硝基联苯和 2,2'-二硝基联苯中的应用,揭示了用硝基取代特定位置的苯硼酸可以克服铃木偶联过程中关键阶段的金属交换步骤中的障碍(González, Liguori, Carrillo, & Bjørsvik, 2005)。
分析化学应用
在分析化学领域,硝基苯硼酸已被开发为化学选择性探针,用于检测食品和农产品中的过氧化氢,正如 Chun-ping Lu 等人(2011 年)所证明的那样。他们的研究表明,这些化合物与过氧化氢化学选择性地反应生成黄色的硝基酚盐,其中对位异构体表现出最高的灵敏度。这种新颖的非酶比色法在确保食品安全方面具有潜在的应用(Lu, Lin, Chang, Wu, & Lo, 2011)。
材料科学
此外,硝基苯硼酸用于开发新材料。例如,它们参与了腐蚀抑制剂的研究,其中含有不同取代基(如氯、甲基和硝基)的苯硼酸衍生物已被测试其改善润滑剂的抗摩擦和抗磨损性能的能力。王丽霞等人(2020 年)发现,这些衍生物可以显着提高液体石蜡的摩擦学性能,表明它们作为工业润滑剂添加剂的潜力(Wang, Han, Ge, Zhang, Bai, & Zhang, 2020)。
作用机制
Mode of Action
2,3,4-Trichloro-5-nitrophenylboronic acid is a type of organoboron compound. Organoboron compounds are widely used in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a metal catalyst (such as palladium) in a process known as transmetalation . This is followed by the formation of a new carbon-carbon bond through a reductive elimination process .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 2,3,4-Trichloro-5-nitrophenylboronic acid may participate, is a key biochemical pathway for the synthesis of various organic compounds . The products of this reaction can be involved in various downstream biochemical processes, depending on their chemical structure.
Result of Action
The molecular and cellular effects of 2,3,4-Trichloro-5-nitrophenylboronic acid’s action would largely depend on the specific targets it interacts with and the nature of these interactions. As a participant in Suzuki–Miyaura cross-coupling reactions, this compound can contribute to the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3,4-Trichloro-5-nitrophenylboronic acid. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by factors such as temperature, pH, and the presence of a suitable catalyst . Additionally, the compound’s stability may be influenced by storage conditions .
安全和危害
属性
IUPAC Name |
(2,3,4-trichloro-5-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BCl3NO4/c8-4-2(7(12)13)1-3(11(14)15)5(9)6(4)10/h1,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBMJZYQEWYAHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1Cl)Cl)Cl)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BCl3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674545 | |
| Record name | (2,3,4-Trichloro-5-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-38-3 | |
| Record name | (2,3,4-Trichloro-5-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





